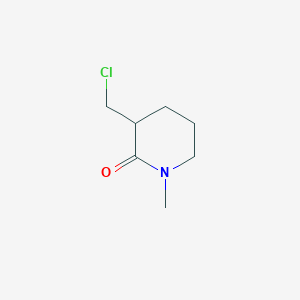![molecular formula C25H23N5 B2540883 3-(3-metilfenil)-N-(2-fenilpropil)[1,2,3]triazolo[1,5-a]quinazolin-5-amina CAS No. 866845-68-3](/img/structure/B2540883.png)
3-(3-metilfenil)-N-(2-fenilpropil)[1,2,3]triazolo[1,5-a]quinazolin-5-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(3-methylphenyl)-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" belongs to a class of triazoloquinazoline derivatives, which are tricyclic heterocycles. These compounds have been the subject of research due to their potential pharmacological properties, including their ability to bind to various receptors and their fluorescent properties.
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives typically involves the cyclization of hydrazinoquinazolinone with various one-carbon donors or electrophiles. For instance, the starting material 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one, which is structurally similar to the compound of interest, was synthesized from 3-methylaniline using an innovative route . Similarly, other derivatives have been synthesized from related anilines, such as 2-methyl aniline and 3-methoxy aniline, indicating that the synthesis of the compound would likely follow a comparable innovative synthetic route .
Molecular Structure Analysis
The molecular structure of triazoloquinazoline derivatives has been confirmed using X-ray diffraction (XRD) methods. These molecules are non-planar, and the aryl substituents often form a pincer-like conformation . This structural confirmation is crucial as it can influence the compound's interaction with biological targets and its photophysical properties.
Chemical Reactions Analysis
Triazoloquinazoline derivatives have been shown to exhibit solvatochromic properties, with changes in absorption and emission spectra upon the addition of water to their solutions, indicating aggregate formation. Some samples have also demonstrated aggregation-induced emission enhancement . Additionally, the ability of these compounds to detect trifluoroacetic acid (TFA) has been analyzed, with some compounds showing acidochromic behavior upon the presence of TFA .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinazoline derivatives include their photophysical characteristics. These compounds have been found to emit a broad range of wavelengths and display high fluorescent quantum yields, up to 94% in toluene solutions. The strongest emission was observed in toluene and in a solid state for certain derivatives . The pharmacological properties of related compounds have also been explored, with some showing high affinity for the benzodiazepine receptor and significant in vivo H1-antihistaminic activity in guinea pigs .
Aplicaciones Científicas De Investigación
- El núcleo de quinazolina en este compuesto ha sido investigado por su potencial como agente anticancerígeno. Los investigadores exploran sus efectos citotóxicos en líneas celulares cancerosas, los mecanismos de acción y las posibles sinergias con los fármacos quimioterapéuticos existentes .
- La parte triazol contribuye a la actividad antimicrobiana. Los científicos estudian su eficacia contra bacterias, hongos y otros patógenos. La información sobre la relación estructura-actividad orienta la optimización adicional .
- Los derivados de quinazolina a menudo exhiben propiedades neuroprotectoras. Los investigadores investigan si este compuesto puede mitigar las enfermedades neurodegenerativas o mejorar la supervivencia neuronal .
- Los componentes de amina aromática y triazol sugieren posibles efectos antiinflamatorios. Los estudios exploran su impacto en las vías inflamatorias, la modulación de citoquinas y las respuestas celulares .
- Las quinazolinas son inhibidores de quinasas conocidos. Los investigadores evalúan si este compuesto se dirige a quinasas específicas involucradas en las vías de la enfermedad, como el cáncer o la neurodegeneración .
- El andamiaje triazoloquinazolina podría servir como una sonda de imagenología molecular. Los científicos investigan su afinidad de unión a receptores o biomoléculas específicas para fines de diagnóstico .
Agentes Anticancerígenos
Propiedades Antimicrobianas
Efectos Neuroprotectores
Agentes Antiinflamatorios
Inhibidores de Quinasas
Sondas de Imagenología Molecular
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. For instance, structures containing the triazoloquinoxaline scaffold have shown various biological activities such as c-Met inhibition or GABA A modulating activity, and have been incorporated into polymers for use in solar cells . Further optimization for the retrieved hit compounds could also be a potential future direction .
Propiedades
IUPAC Name |
3-(3-methylphenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5/c1-17-9-8-12-20(15-17)23-25-27-24(26-16-18(2)19-10-4-3-5-11-19)21-13-6-7-14-22(21)30(25)29-28-23/h3-15,18H,16H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGKGXYRONSGOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540800.png)
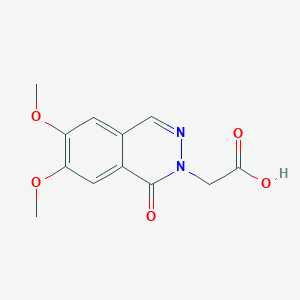

![3-(4-chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540806.png)
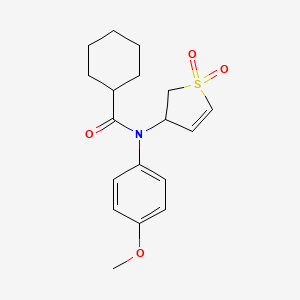

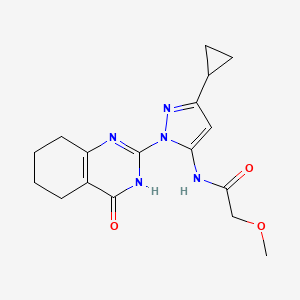

![1-{5-[1-(Aminomethyl)cyclopentyl]thiophen-2-yl}ethan-1-ol](/img/structure/B2540813.png)

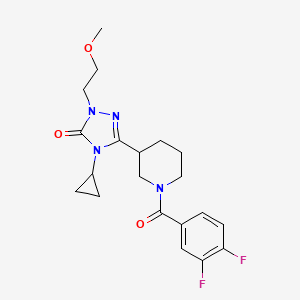
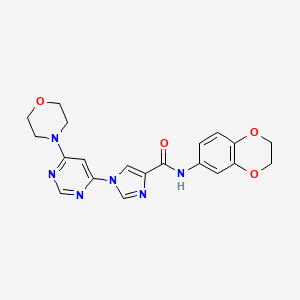
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2540821.png)
